molecular formula C17H15F3N4S B10921951 2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10921951
M. Wt: 364.4 g/mol
InChI Key: SYAIKRODGWFSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and benzothiophene intermediates. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of cyclopropylamine with trifluoromethyl-substituted pyrimidine precursors under controlled conditions.

    Synthesis of Benzothiophene: The benzothiophene moiety can be synthesized via cyclization reactions involving thiophene derivatives and nitrile compounds.

    Coupling Reaction: The final step involves coupling the pyrimidine and benzothiophene intermediates using suitable coupling agents and catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or benzothiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is explored for use in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its combination of a pyrimidine ring with a benzothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15F3N4S

Molecular Weight

364.4 g/mol

IUPAC Name

2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C17H15F3N4S/c18-17(19,20)14-7-12(9-5-6-9)22-16(23-14)24-15-11(8-21)10-3-1-2-4-13(10)25-15/h7,9H,1-6H2,(H,22,23,24)

InChI Key

SYAIKRODGWFSBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC3=NC(=CC(=N3)C(F)(F)F)C4CC4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.